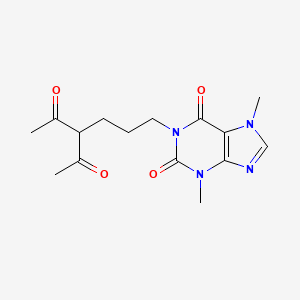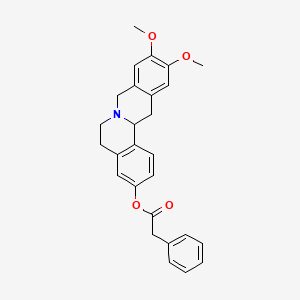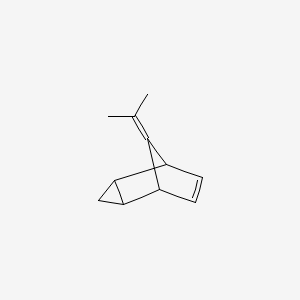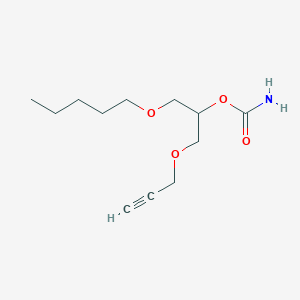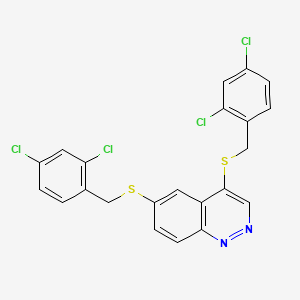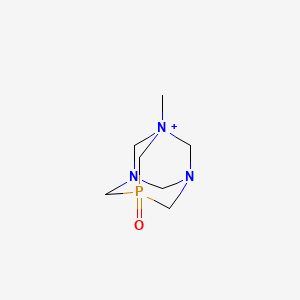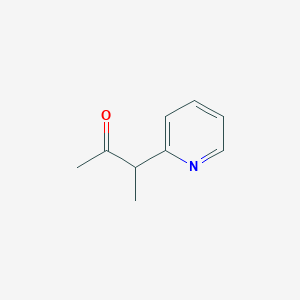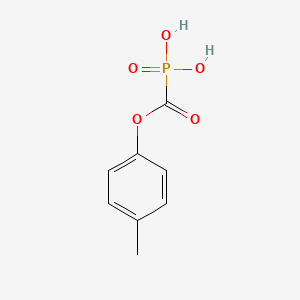
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide is a chemical compound with the molecular formula C8H9O5P It is known for its unique structure, which includes a phosphine oxide group and a 4-methylphenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide typically involves the esterification of phosphinecarboxylic acid with 4-methylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a ligand, binding to metal ions and influencing catalytic activity. Additionally, the ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways.
Comparaison Avec Des Composés Similaires
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide can be compared to other similar compounds, such as:
Phosphinecarboxylic acid, dimethoxy-, 4-methylphenyl ester, oxide: This compound has methoxy groups instead of hydroxy groups, leading to different reactivity and applications.
Phosphinecarboxylic acid, diethoxy-, 4-methoxyphenyl ester, oxide: The presence of ethoxy groups and a methoxyphenyl ester group results in distinct chemical properties and uses.
Propriétés
Numéro CAS |
74270-37-4 |
|---|---|
Formule moléculaire |
C8H9O5P |
Poids moléculaire |
216.13 g/mol |
Nom IUPAC |
(4-methylphenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-8(9)14(10,11)12/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
OPEPIMRGZUJTBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


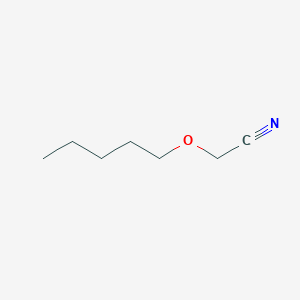
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)


